Cas no 2228322-16-3 (2-(2,6-difluoro-4-methoxyphenoxy)acetic acid)

2-(2,6-ジフルオロ-4-メトキシフェノキシ)酢酸は、有機合成や農薬・医薬品中間体として重要な化合物です。その分子構造は、2,6位のフッ素置換と4位のメトキシ基により高い電子求引性を示し、反応性や安定性に優れています。特に、フェノキシ酢酸骨格は生体活性物質の合成に有用であり、農薬分野では除草剤や植物成長調整剤の原料として応用可能です。また、フッ素原子の導入により脂溶性が向上し、生体膜透過性が高まるため、医薬品開発におけるリード化合物としての潜在性を有しています。実験室的には穏やかな反応条件で誘導体化が可能であり、多様な官能基導入の起点として利用価値が高いです。

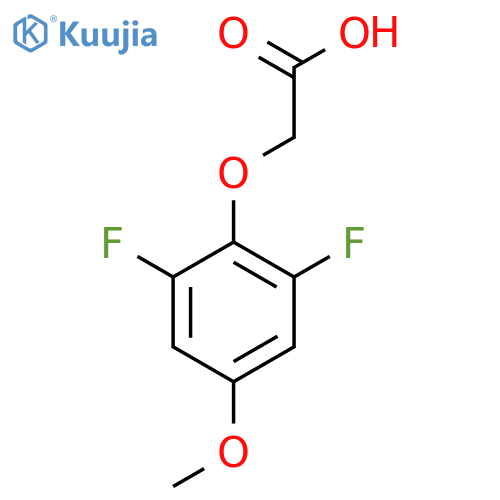

2228322-16-3 structure

商品名:2-(2,6-difluoro-4-methoxyphenoxy)acetic acid

2-(2,6-difluoro-4-methoxyphenoxy)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(2,6-difluoro-4-methoxyphenoxy)acetic acid

- EN300-1771813

- 2228322-16-3

-

- インチ: 1S/C9H8F2O4/c1-14-5-2-6(10)9(7(11)3-5)15-4-8(12)13/h2-3H,4H2,1H3,(H,12,13)

- InChIKey: XEXCMCLAEZTURE-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C=C(C=1OCC(=O)O)F)OC

計算された属性

- せいみつぶんしりょう: 218.03906506g/mol

- どういたいしつりょう: 218.03906506g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 212

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 55.8Ų

2-(2,6-difluoro-4-methoxyphenoxy)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1771813-10.0g |

2-(2,6-difluoro-4-methoxyphenoxy)acetic acid |

2228322-16-3 | 10g |

$3746.0 | 2023-06-03 | ||

| Enamine | EN300-1771813-1g |

2-(2,6-difluoro-4-methoxyphenoxy)acetic acid |

2228322-16-3 | 1g |

$871.0 | 2023-09-20 | ||

| Enamine | EN300-1771813-0.5g |

2-(2,6-difluoro-4-methoxyphenoxy)acetic acid |

2228322-16-3 | 0.5g |

$836.0 | 2023-09-20 | ||

| Enamine | EN300-1771813-2.5g |

2-(2,6-difluoro-4-methoxyphenoxy)acetic acid |

2228322-16-3 | 2.5g |

$1707.0 | 2023-09-20 | ||

| Enamine | EN300-1771813-0.1g |

2-(2,6-difluoro-4-methoxyphenoxy)acetic acid |

2228322-16-3 | 0.1g |

$767.0 | 2023-09-20 | ||

| Enamine | EN300-1771813-1.0g |

2-(2,6-difluoro-4-methoxyphenoxy)acetic acid |

2228322-16-3 | 1g |

$871.0 | 2023-06-03 | ||

| Enamine | EN300-1771813-10g |

2-(2,6-difluoro-4-methoxyphenoxy)acetic acid |

2228322-16-3 | 10g |

$3746.0 | 2023-09-20 | ||

| Enamine | EN300-1771813-5.0g |

2-(2,6-difluoro-4-methoxyphenoxy)acetic acid |

2228322-16-3 | 5g |

$2525.0 | 2023-06-03 | ||

| Enamine | EN300-1771813-0.05g |

2-(2,6-difluoro-4-methoxyphenoxy)acetic acid |

2228322-16-3 | 0.05g |

$732.0 | 2023-09-20 | ||

| Enamine | EN300-1771813-5g |

2-(2,6-difluoro-4-methoxyphenoxy)acetic acid |

2228322-16-3 | 5g |

$2525.0 | 2023-09-20 |

2-(2,6-difluoro-4-methoxyphenoxy)acetic acid 関連文献

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

2228322-16-3 (2-(2,6-difluoro-4-methoxyphenoxy)acetic acid) 関連製品

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量